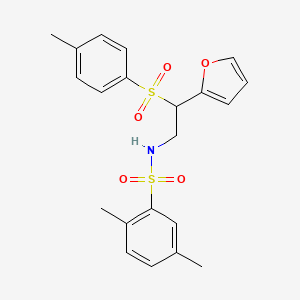
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FTS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The purpose of
Mécanisme D'action
The exact mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been proposed that N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to modulate a wide range of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties. In addition, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its broad range of biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of novel formulations of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of the exact molecular targets of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide, which can provide insight into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide in clinical trials.
Méthodes De Synthèse
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-furanylcarbinol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)furan. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form the final product, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide has also been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIFVWRFQEZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)
![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)
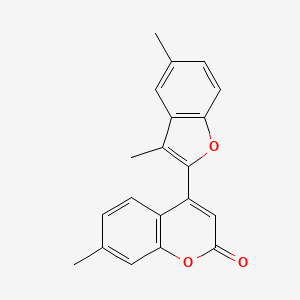
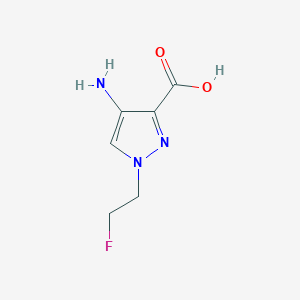
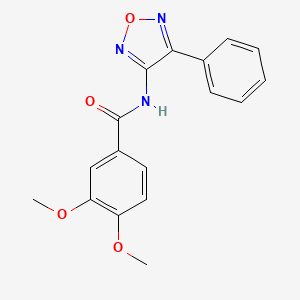
![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)
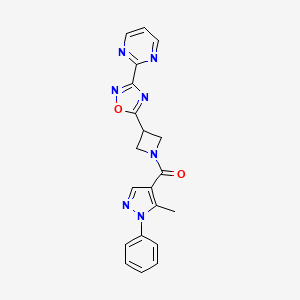
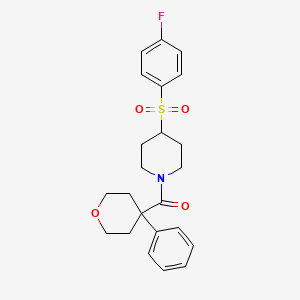
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
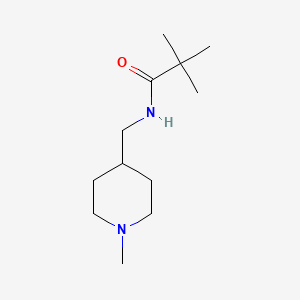
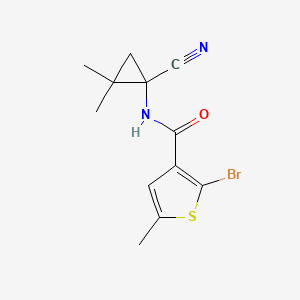
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)
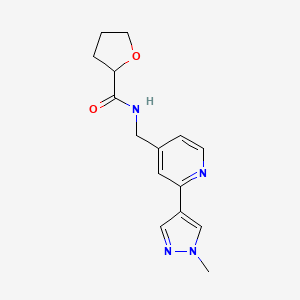
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)